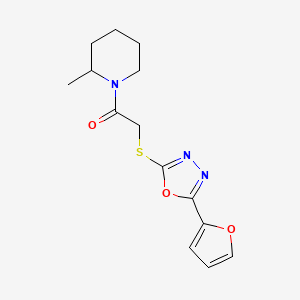

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

Description

The compound 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone (CAS: 761422-06-4) features a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a 2-methylpiperidin-1-yl ethanone moiety at position 2. Its molecular formula is C₁₄H₁₇N₃O₃S, with a molecular weight of 307.37 g/mol . The furan ring contributes electron-rich aromaticity, while the 2-methylpiperidine group introduces steric and basicity variations compared to other piperidine derivatives.

Properties

IUPAC Name |

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-10-5-2-3-7-17(10)12(18)9-21-14-16-15-13(20-14)11-6-4-8-19-11/h4,6,8,10H,2-3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJBMVYOJNNAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329257 | |

| Record name | 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49716154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

749872-31-9 | |

| Record name | 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Attachment of the Piperidine Ring: The final step involves the reaction of the thioether intermediate with a piperidine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different products.

Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions can vary, but often involve nucleophilic or electrophilic reagents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Oxadiazole Core Modifications

Electron-Withdrawing vs. Electron-Donating Groups: Compound 11a: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone (MW: 361 g/mol) incorporates a chloro group (electron-withdrawing) and a methoxy group (electron-donating). This combination enhances antioxidant activity in DPPH assays .

Heterocyclic Replacements: Tetrazole Derivatives: 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives () replace oxadiazole with tetrazole, altering ring electronic properties and solubility .

Piperidine/Piperazine Derivatives

Steric and Basicity Effects: 2-Methylpiperidine vs. Benzylpiperazine Moieties: Compounds like 5a () use benzylpiperazine for enhanced lipophilicity, which may improve blood-brain barrier penetration .

Antioxidant Activity

- Imidazole-Oxadiazole Derivatives: 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives showed DPPH scavenging activity comparable to ascorbic acid (IC₅₀ ~20–30 µM) .

Anticancer Activity

- Pyrimidine-Oxadiazole Derivatives : 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (e.g., 4d ) demonstrated cytotoxicity proportional to cell viability, with IC₅₀ values in the micromolar range .

Aromatase Inhibition

- Benzimidazole-Oxadiazole Hybrids : Compound 5a () inhibited aromatase, a key enzyme in estrogen synthesis, though quantitative data are pending .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: The target compound’s C=O stretch (~1680 cm⁻¹) and C-S vibrations (~620 cm⁻¹) align with analogs like 11a () . Pyrimidine derivatives (e.g., 4g) show distinct NO₂ stretches (~1510 cm⁻¹) absent in the furan-containing target .

Mass Spectrometry :

- Molecular ion peaks for oxadiazole derivatives (e.g., 11a at m/z 361) correlate with calculated masses . The target compound’s theoretical m/z is 307.37.

Biological Activity

The compound 2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a furan ring , an oxadiazole moiety , and a piperidine group , which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 270.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.34 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. A study evaluated various derivatives of oxadiazoles against common bacterial pathogens using the disc diffusion method. The results demonstrated that derivatives similar to our compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Concentration (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 250 | 20 |

| Cefaclor (Standard) | 10 | 25 |

| Control (DMSO) | - | 0 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vitro studies measuring cytokine release from activated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound at varying concentrations .

Case Study: Inhibition of Cytokine Release

In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a dose-dependent decrease in TNF-alpha levels:

| Treatment Concentration (μM) | TNF-alpha Release (pg/mL) |

|---|---|

| 0 (Control) | 1500 |

| 10 | 1200 |

| 50 | 800 |

| 100 | 400 |

Cytotoxicity

Cytotoxicity was evaluated using MTT assays against various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells. IC50 values were determined to be significantly lower for cancer cells compared to non-cancerous cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| Normal Fibroblasts | >100 |

The biological activities of the compound can be attributed to its ability to interact with specific cellular targets involved in inflammation and microbial resistance. The oxadiazole moiety is known to inhibit key enzymes responsible for bacterial cell wall synthesis, while the furan ring may contribute to anti-inflammatory effects through modulation of signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.